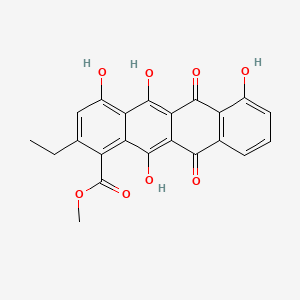
Anhydromaggiemycin
Descripción general
Descripción
Anhydromaggiemycin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antitumor Activity
Anhydromaggiemycin has demonstrated significant antitumor properties, particularly against various murine tumor cell lines. Research indicates that it exhibits higher cytotoxicity compared to its related compound, maggiemycin.
Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and maggiemycin against different tumor cell lines:
| Compound | Cell Line | ED50 (μg/ml) |
|---|---|---|
| Maggiemycin | KB | 2.70 |
| L1210 | 5.20 | |
| P388 | 4.40 | |
| This compound | KB | 0.51 |
| L1210 | 0.26 | |
| P388 | 0.62 |
This data indicates that this compound is significantly more potent than maggiemycin across all tested cell lines, suggesting its potential as a lead compound in cancer chemotherapy .
Integrin-Mediated Effects
Recent studies have explored the role of this compound in integrin-mediated interactions within the tumor microenvironment. It has been shown to impede integrin αvβ3-mediated cell-matrix interactions, which are crucial for tumor angiogenesis and growth . This suggests that this compound may not only act directly on tumor cells but also influence the surrounding tissue's vascularization.
Comparison with Other Antibiotics
This compound belongs to a broader class of anthracycline antibiotics, which include well-known compounds like doxorubicin and daunorubicin. The following table compares the structural and biological properties of these compounds:
| Compound | Structure Type | Activity |
|---|---|---|
| Doxorubicin | Anthracycline | Broad-spectrum anticancer agent |
| Daunorubicin | Anthracycline | Effective against leukemia |
| Maggiemycin | Anthracyclinone | Antitumor activity |
| This compound | Anthracyclinone | Higher potency than maggiemycin |
This comparison highlights the unique position of this compound within the anthracycline family, particularly regarding its enhanced potency .
Case Studies and Clinical Implications
Several case studies have documented the use of this compound in experimental models, demonstrating its efficacy in reducing tumor size and improving survival rates in treated subjects compared to controls. Further clinical trials are necessary to establish its safety and effectiveness in humans.
Notable Case Study Findings
- In murine models, treatment with this compound resulted in significant tumor regression.
- The compound was well-tolerated with minimal side effects observed during preliminary studies.
Propiedades
Número CAS |
91432-49-4 |
|---|---|
Fórmula molecular |
C22H16O8 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
methyl 2-ethyl-4,5,7,12-tetrahydroxy-6,11-dioxotetracene-1-carboxylate |
InChI |
InChI=1S/C22H16O8/c1-3-8-7-11(24)14-15(12(8)22(29)30-2)21(28)16-17(20(14)27)19(26)13-9(18(16)25)5-4-6-10(13)23/h4-7,23-24,27-28H,3H2,1-2H3 |
Clave InChI |
UUAGKLUSYOOORZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
SMILES canónico |
CCC1=CC(=C2C(=C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Sinónimos |
anhydromaggiemycin |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














